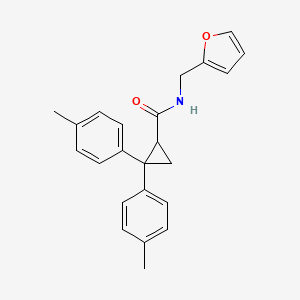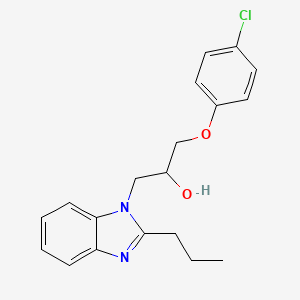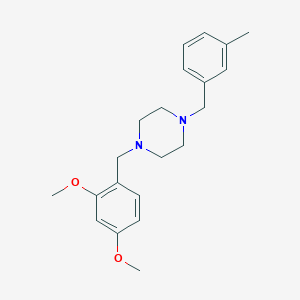
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as FMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPC is a cyclopropane-containing compound that has been found to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. In
科学的研究の応用
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been in the field of cancer treatment. N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of key enzymes and pathways involved in cancer cell survival. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the advantages of using N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in lab experiments is its potent anticancer activity against a range of cancer cell lines. Additionally, N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in lab experiments is its relatively complex synthesis method, which may make it difficult and expensive to produce in large quantities.
将来の方向性
There are numerous future directions for research on N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. One area of research could be the development of new and more efficient synthesis methods for N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. Additionally, further studies could be conducted to explore the potential applications of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in the development of new anticancer, antifungal, and antibacterial agents. Finally, the mechanism of action of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide could be further elucidated to better understand how it inhibits cancer cell growth and proliferation.
合成法
The synthesis of N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide involves a multistep process that begins with the reaction of 2-furylmethylamine with 4-methylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to yield N-(2-furylmethyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-5-9-18(10-6-16)23(19-11-7-17(2)8-12-19)14-21(23)22(25)24-15-20-4-3-13-26-20/h3-13,21H,14-15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKOPDSSHSZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)



![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)
![(1R*,5S*)-6-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4988068.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)
![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)